molecular formula C14H18ClNO B2718181 2-(4-chlorophenyl)-N-cyclohexylacetamide CAS No. 349416-97-3

2-(4-chlorophenyl)-N-cyclohexylacetamide

Cat. No.: B2718181
CAS No.: 349416-97-3
M. Wt: 251.75
InChI Key: CVCRWJYFRCELTC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cyclohexylacetamide is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group attached to an acetamide moiety, with a cyclohexyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-cyclohexylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process. Purification of the final product is usually achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group into an amine, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 2-(4-chlorophenyl)-N-cyclohexylamine.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-cyclohexylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-cyclohexylacetamide
  • 2-(4-fluorophenyl)-N-cyclohexylacetamide
  • 2-(4-methylphenyl)-N-cyclohexylacetamide

Uniqueness

2-(4-chlorophenyl)-N-cyclohexylacetamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This compound’s specific structural features may confer distinct pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCRWJYFRCELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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